1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
CAS No.: 63905-73-7
VCID: VC3701556
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol
* For research use only. Not for human or veterinary use.

Description |
1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride is a chemical compound belonging to the isoquinoline family, which is known for its diverse biological activities. This compound is specifically characterized by a hydroxyl group at the sixth position of the tetrahydroisoquinoline ring and is combined with hydrochloric acid to form its hydrochloride salt. The molecular formula of this compound is C9H12ClNO, with a molecular weight of 185.65 g/mol . Key Chemical Data
Synthesis and PreparationThe synthesis of 1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor reaction progress and product characterization. Biological Activities and ApplicationsIsoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinolines, have been studied for their diverse biological activities, such as antimicrobial properties and potential roles in neurodegenerative disorders . While specific biological activities of 1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride are not extensively documented, its structural similarity to other isoquinoline compounds suggests potential applications in pharmaceutical research. Potential Applications
|
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 63905-73-7 | ||||||||||
Product Name | 1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride | ||||||||||
Molecular Formula | C9H12ClNO | ||||||||||
Molecular Weight | 185.65 g/mol | ||||||||||
IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-2-ium-6-ol;chloride | ||||||||||
Standard InChI | InChI=1S/C9H11NO.ClH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H | ||||||||||
Standard InChIKey | KKZTXWVJZMVLFG-UHFFFAOYSA-N | ||||||||||
SMILES | C1C[NH2+]CC2=C1C=C(C=C2)O.[Cl-] | ||||||||||
Canonical SMILES | C1C[NH2+]CC2=C1C=C(C=C2)O.[Cl-] | ||||||||||
PubChem Compound | 45117 | ||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume